3-Methoxybutyl 4-methoxybenzoate
Description
3-Methoxybutyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 3-methoxybutyl ester moiety. This compound belongs to a broader class of alkoxy-substituted benzoate esters, which are characterized by their aromatic core, methoxy substituents, and variable alkyl chains. Such esters are of interest in organic synthesis, material science, and industrial applications due to their tunable physicochemical properties, such as solubility, volatility, and thermal stability .
Properties
CAS No. |
6640-73-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxybutyl 4-methoxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-10(15-2)8-9-17-13(14)11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
XGIHCPWVDFMFIK-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C1=CC=C(C=C1)OC)OC |
Canonical SMILES |
CC(CCOC(=O)C1=CC=C(C=C1)OC)OC |
Other CAS No. |
6640-73-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Positional Differences in Methoxy Substitution
The position of the methoxy group on the aromatic ring significantly impacts chemical reactivity and biological interactions. For instance:
- 4-Methoxybenzoate esters (e.g., ethyl 4-methoxybenzoate) are preferentially metabolized by microbial O-demethylases, such as those in Pseudomonas putida, due to the enzyme's specificity for para-substituted substrates. In contrast, 3-methoxybenzoate esters exhibit slower enzymatic demethylation rates .
- 2-Methoxybenzoate esters (e.g., methyl 2-methoxybenzoate) are less commonly studied in degradation pathways but may exhibit distinct metabolic fates due to steric hindrance near the carboxyl group .
Key Data :
| Compound | Enzymatic O-Demethylation Rate (Relative to 4-Methoxy) | Microbial Degradation Pathway |
|---|---|---|
| 4-Methoxybenzoate ester | High (Reference = 100%) | Protocatechuate via β-ketoadipate |
| 3-Methoxybenzoate ester | Low (~20%) | Incomplete or alternative pathways |
| 2-Methoxybenzoate ester | Not reported | Uncharacterized |
Alkyl Chain Variations in Esters
The length and branching of the alkyl chain in the ester group influence phase behavior, solubility, and applications:
- Ethyl 4-methoxybenzoate (CAS 94-30-4) is a low-viscosity liquid with a fruity odor, making it suitable for flavor and fragrance industries. Its molecular weight (180.2 g/mol) and short ethyl chain contribute to higher volatility compared to longer-chain analogs .
- 4-Hydroxyphenyl 4-alkoxybenzoates (e.g., 4C2B-OH with a butoxy chain) demonstrate phase transition temperatures (e.g., smectic phases) that correlate with alkyl chain length, a property critical for liquid crystal design .
Key Data :
| Compound | Molecular Weight (g/mol) | Physical State (25°C) | Phase Transition (°C) |
|---|---|---|---|
| Ethyl 4-methoxybenzoate | 180.2 | Liquid | N/A |
| 3-Methoxybutyl 4-methoxybenzoate* | ~222.3 | Likely liquid/oil | Not reported |
| 4C2B-OH (butoxy chain) | 316.4 | Crystalline solid | Smectic at 120–150°C |
Estimated based on structural similarity. Sources:
Complex Esters and Hybrid Derivatives
Bulkier or functionalized esters, such as [4-methyl-3-(2,2,2-trichloroethyl)phenyl] 4-methoxybenzoate (CAS 93330-59-7) or 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate , introduce additional steric or electronic effects:
- The trichloroethyl group in CAS 93330-59-7 enhances hydrophobicity and may confer resistance to enzymatic degradation, relevant for agrochemical persistence .
- Chromenone-linked derivatives (e.g., Y041-2941) combine benzoate ester motifs with heterocyclic systems, expanding utility in medicinal chemistry (e.g., anticancer candidate scaffolds) .
Microbial and Environmental Interactions
- Biodegradation : 4-Methoxybenzoate esters are metabolized by soil bacteria (e.g., Arthrobacter spp.) via O-demethylation to protocatechuate, a central metabolite in the β-ketoadipate pathway. In contrast, fluorinated analogs (e.g., 3-fluorocatechol) resist microbial breakdown, highlighting the sensitivity of degradation pathways to substituent electronic effects .
- Toxicity : Ethyl 4-methoxybenzoate is generally recognized as safe for flavor use, whereas halogenated derivatives (e.g., trichloroethyl-containing compounds) may pose ecological risks due to bioaccumulation .
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